5-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine
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Overview
Description
5-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains both pyrazole and thiadiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine typically involves the reaction of pyrazole derivatives with thiadiazole precursors. One common method includes the reaction of pyrazole-4-carbaldehyde with 5-(substituted phenyl)-1,3,4-thiadiazol-2-amines in the presence of a suitable catalyst and solvent under controlled temperature conditions . The reaction is often carried out in ethanol under ultrasound irradiation, which enhances the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and energy-efficient methods, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a base or alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
5-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Known for its energetic properties and used in explosive materials.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Utilized in medicinal chemistry for its potential therapeutic effects.
Uniqueness
5-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine is unique due to its combination of pyrazole and thiadiazole rings, which confer distinct chemical and biological properties. Its fluorine substitution enhances its reactivity and potential biological activity compared to other similar compounds .
Properties
IUPAC Name |
5-[1-(2-fluoroethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN5S/c8-1-2-13-4-5(3-10-13)6-11-12-7(9)14-6/h3-4H,1-2H2,(H2,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDQRBSWVLWBQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCF)C2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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